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Compound of Interest

Compound Name: PD-149164

CAS No.: 181941-32-2

Cat. No.: B609869 Get Quote

Executive Summary
PD-149164 is a synthetic, non-peptide cholecystokinin (CCK) receptor ligand, historically

characterized as a functional CCK-A (CCK1) receptor agonist. Unlike endogenous peptide

ligands (e.g., CCK-8), PD-149164 offers improved bioavailability and metabolic stability, making

it a critical tool for studying CCK signaling in satiety, pancreatic function, and anxiety.

However, its pharmacological profile is complex. While it acts as a full agonist at CCK-A

receptors (triggering amylase release and calcium oscillations), binding assays have reported

high affinity for CCK-B (CCK2) receptors (up to 0.083 nM

), sometimes exceeding its affinity for CCK-A. This discrepancy between binding affinity and
functional efficacy necessitates rigorous validation using genetic knockout (KO) models to
confirm its precise mechanism of action (MoA) in a given biological context.

This guide outlines the experimental framework to definitively confirm the PD-149164
mechanism, distinguishing its CCK-A agonism from CCK-B interactions using

and

mouse models.
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Mechanism of Action
PD-149164 functions as a peptoid mimetic of the C-terminal tetrapeptide of CCK.

Primary Target: CCK-A Receptor (Cholecystokinin A / CCK1).

Signaling Cascade:

-coupled GPCR activation

Phospholipase C (PLC) activation

generation

Intracellular

mobilization.

Functional Readout: Pancreatic acinar cell secretion (amylase), gallbladder contraction, and

satiety signaling.

The Enantiomer Control System
A unique feature of PD-149164 is its stereochemical relationship with PD-151932.

PD-149164: Agonist.[1][2][3]

PD-151932 (Enantiomer): Antagonist.[4][1][5][6]

Validation Utility: This pair allows for precise "chemical knockout" controls alongside genetic

models.

Visualization: CCK-A Signaling Pathway
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Caption: Gq-coupled signaling cascade activated by PD-149164 at the CCK-A receptor, leading

to calcium mobilization and functional secretion.[7][1][6][8]

Comparative Analysis: PD-149164 vs. Alternatives
To validate PD-149164, it must be benchmarked against standard ligands. The key

differentiator is its non-peptide structure (stability) and specific agonist profile compared to

broad-spectrum peptides.

Compound Type
Target
Selectivity

Stability Key Limitation

PD-149164
Non-peptide

Agonist

CCK-A > CCK-B

(Functional)
High

High binding

affinity for CCK-B

requires KO

validation.

CCK-8S Peptide Agonist
Non-selective

(CCK-A & B)

Low (Rapid

degradation)

Activates both

anxiety (B) and

satiety (A)

pathways.

L-364,718

(Devazepide)

Non-peptide

Antagonist

Highly Selective

CCK-A
High

Antagonist only;

cannot mimic

physiological

signaling.

SR-146,131
Non-peptide

Agonist
Selective CCK-A High

Less

commercially

available than

PD series.

PD-151932
Non-peptide

Antagonist
CCK-A High

The enantiomer

of PD-149164;

perfect negative

control.

Validation Strategy: Knockout Models
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The "Gold Standard" for confirming PD-149164's mechanism is the use of

(CCK-A Null) and

(CCK-B Null) mice. This differentiates true on-target efficacy from off-target binding.

Experimental Rationale
Hypothesis: If PD-149164 is a true CCK-A agonist, its functional effects (e.g., calcium flux,

secretion) must be abolished in

mice but preserved in

mice.

Addressing the CCK-B Binding Artifact: If PD-149164 binds CCK-B with high affinity (as

some data suggests) but acts as an antagonist or has no intrinsic efficacy there, it will show

no functional response in

cells, proving the physiological output is solely A-driven.
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Caption: Experimental workflow comparing Calcium mobilization responses across genotypes

to confirm PD-149164 selectivity.
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Detailed Protocols
Protocol A: Ex Vivo Pancreatic Acinar Calcium
Mobilization
This assay is the most direct measure of CCK-A activation, as pancreatic acini are rich in CCK-

A but lack CCK-B.

Materials:

Collagenase type IV.

Fluo-4 AM (Calcium indicator).

PD-149164 (dissolved in DMSO, final <0.1%).

Positive Control: CCK-8 (10 nM).

Negative Control: PD-151932 (1 µM).

Steps:

Tissue Isolation: Euthanize WT and

mice. Dissect pancreas and digest with Collagenase IV (200 U/mL) in oxygenated Krebs-
Henseleit buffer for 15 min at 37°C.

Dissociation: Triturate gently to release acini. Filter through 100 µm mesh.

Dye Loading: Incubate acini with Fluo-4 AM (2 µM) for 30 min at RT. Wash 2x.

Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 60 seconds.

Stimulation: Inject PD-149164 (dose-response:

to

M).

Data Acquisition: Record fluorescence peak and oscillations for 5 minutes.
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Analysis: Normalize

.

Success Criteria: WT shows dose-dependent

spike;

shows flatline (comparable to vehicle).

Protocol B: In Vivo Satiety / Feeding Inhibition
To confirm the compound works systemically and engages the target physiologically.

Steps:

Habituation: Single-house mice (WT,

,

) and habituate to handling for 3 days.

Fasting: Fast mice for 16 hours (overnight) with water ad libitum.

Treatment: Administer PD-149164 (e.g., 0.5 mg/kg, i.p.) or Vehicle.

Control Group: Administer Enantiomer PD-151932.[5]

Feeding: Present pre-weighed food pellets 15 mins post-injection.

Measurement: Weigh food intake at 30, 60, and 120 mins.

Interpretation:

WT: Significant reduction in food intake (anorectic effect).

: No reduction in food intake (loss of efficacy).

: Significant reduction maintained (confirms effect is not B-mediated).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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